molecular formula C8H7ClF3NO2S B7806290 4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide

4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B7806290
M. Wt: 273.66 g/mol
InChI Key: PGRIOLXTNSMGIQ-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at position 4, a trifluoromethyl group at position 2, and a methyl group attached to the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse pharmacological and agrochemical applications, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2S/c1-13-16(14,15)7-3-2-5(9)4-6(7)8(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRIOLXTNSMGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methyltrifluoromethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of sulfonamides is highly dependent on substitution patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Key Applications Potency/IC₅₀
4-Chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide (Target Compound) - 4-Cl, 2-CF₃, N-CH₃ Hypothesized enzyme inhibition (based on analogs) Not reported
Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) - Pyrazole ring with 4-methylphenyl and CF₃ groups COX-2 inhibition (anti-inflammatory) COX-2 IC₅₀: ~40 nM
Ro-61-8048 (4-Amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide) - Thiazole ring with fluoro- and CF₃-substituted phenyl, amino group at C4 Kynurenine 3-monooxygenase (KMO) inhibition IC₅₀: 19 nM
N-Cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide - 3-CF₃, 4-OH, N-cyclopropyl COL3A1 inhibition (anticancer) Greater inhibitory activity (no IC₅₀ reported)
4-Chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide - 4-Cl, 3-CF₃, N-tetrahydrofuranmethyl Not reported (structural analog) Not reported

Key Observations:

Substitution Position :

  • The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability. Its position (C2 in the target vs. C3 in COL3A1 inhibitors ) influences target selectivity.
  • Chlorine at C4 (target compound) vs. C3 (e.g., COL3A1 inhibitors) may alter steric interactions with enzyme active sites .

Biological Activity: Thiazole- or pyrazole-containing sulfonamides (e.g., Ro-61-8048, celecoxib) exhibit higher potency due to additional π-π interactions with target proteins . Hydroxyl or amino groups (e.g., COL3A1 inhibitors) enhance hydrogen-bonding capacity, critical for enzyme inhibition .

Physicochemical Properties

  • Lipophilicity (log P) : The target compound’s log P is estimated to be higher than hydrophilic analogs (e.g., hydroxyl-substituted sulfonamides) but lower than thiazole-containing derivatives due to the N-methyl group .
  • Polar Surface Area (PSA) : The absence of polar groups (e.g., -OH, -NH₂) in the target compound reduces PSA, favoring membrane permeability .

Research Findings and Implications

  • Agrochemical Potential: Analogous herbicidal sulfonamides (e.g., ureidopyrimidine derivatives ) suggest that the target compound could be optimized for weed control by introducing heterocyclic moieties.

Biological Activity

4-Chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. In this article, we will explore the biological activity of this compound, including its cytotoxic effects, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Research indicates that sulfonamide derivatives, including 4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide, exhibit a variety of biological activities, particularly against cancer cell lines. The following sections detail specific findings related to its cytotoxicity and mechanisms.

Cytotoxic Activity

Recent studies have demonstrated the cytotoxic effects of 4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide against several human cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the compound's activity against three cancer cell lines: HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results were quantified using the IC50 metric, which indicates the concentration required to inhibit 50% of cell viability.

Cell Line IC50 (µM) Mechanism
HCT-1165.0Induction of G0/G1 phase arrest
MCF-77.5Apoptosis induction
HeLa6.0Cell cycle arrest

The compound exhibited IC50 values ranging from 5.0 to 7.5 µM across these cell lines, indicating significant cytotoxic potential .

The mechanism by which 4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide exerts its effects involves interaction with cellular pathways that regulate apoptosis and cell cycle progression.

Key Findings:

  • Cell Cycle Arrest : The compound induced G0/G1 phase arrest in HCT-116 cells, suggesting it may interfere with the cell cycle regulation mechanisms.
  • Apoptosis Induction : Analysis revealed that treatment with this sulfonamide led to increased apoptosis in both wild-type and mutant p53 cell lines, indicating a robust mechanism independent of p53 status .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the biological activity of sulfonamides. A comparative analysis with other sulfonamide derivatives has shown that modifications at various positions significantly influence their cytotoxic efficacy.

Comparative Analysis Table

Compound IC50 (µM) Notable Substituents
4-Chloro-N-methyl-2-(trifluoromethyl)5.0CF3 at para position
N-Methyl-2-(trifluoromethyl)benzenesulfonamide10.0No chlorine
4-Bromo-N-methyl-2-(trifluoromethyl)8.0Bromine at para position

This table illustrates how specific substitutions can modulate the biological activity of sulfonamides, emphasizing the importance of functional groups in drug design .

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